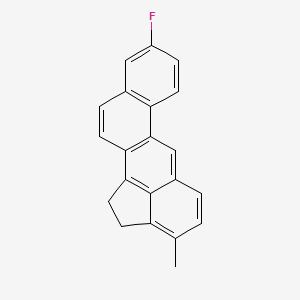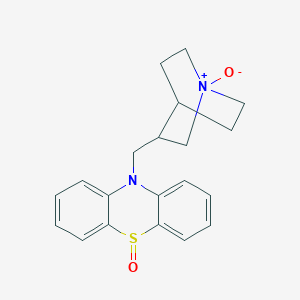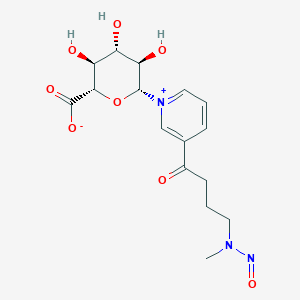
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, a well-known tobacco-specific nitrosamine. This compound is of significant interest due to its potential biological activity and implications in health research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide typically involves the glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. This process can be carried out using glucuronosyltransferase enzymes under specific conditions that favor the conjugation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale enzymatic reactions, ensuring high yield and purity. The process would be optimized for cost-effectiveness and efficiency, possibly involving bioreactors and continuous processing techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of the nitroso group.
Substitution: This can involve the replacement of functional groups on the pyridyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield hydroxylated metabolites, while reduction could produce amine derivatives.
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study nitrosamine metabolism and detoxification.
Biology: Investigated for its role in cellular processes and potential toxicological effects.
Medicine: Explored for its implications in cancer research, particularly in understanding the mechanisms of tobacco-related carcinogenesis.
Industry: Utilized in the development of analytical methods for detecting nitrosamine derivatives in various products.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide involves its interaction with cellular enzymes and receptors. It is believed to exert its effects through the formation of reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic outcomes. The molecular targets and pathways involved include cytochrome P450 enzymes and DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: The parent compound, known for its potent carcinogenic properties.
N-Nitrosodimethylamine: Another nitrosamine with similar biological activity.
N-Nitrosopyrrolidine: A structurally related compound with comparable toxicological effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is unique due to its glucuronide conjugation, which affects its solubility, bioavailability, and metabolic fate. This modification can influence its biological activity and potential health impacts, distinguishing it from other nitrosamines.
Properties
Molecular Formula |
C16H21N3O8 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11-,12-,13+,14-,15+/m0/s1 |
InChI Key |
OCZWZVHMLRFHQX-SBJFKYEJSA-N |
Isomeric SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N=O |
Canonical SMILES |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


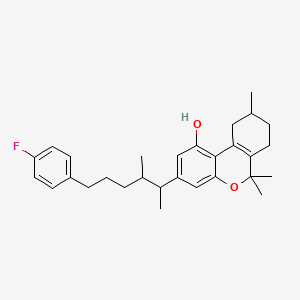
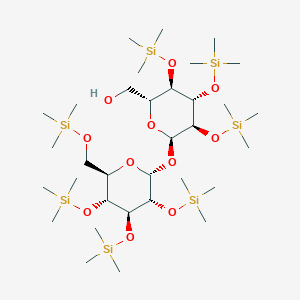

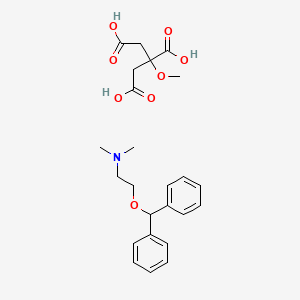
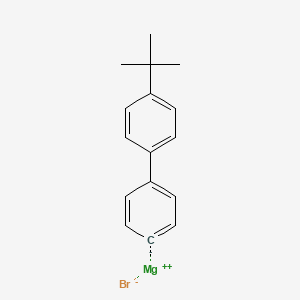

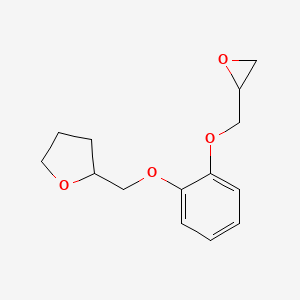

![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)
